molecular formula C10H14N2O B1266333 2-Anilino-N,N-dimethylacetamide CAS No. 14307-89-2

2-Anilino-N,N-dimethylacetamide

Cat. No. B1266333
CAS RN: 14307-89-2
M. Wt: 178.23 g/mol
InChI Key: MLCBUWNEWJFXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-N,N-dimethylacetamide (2-ANDA) is an organic compound that is widely used in laboratory experiments for its unique properties. It is considered a chiral molecule due to its asymmetrical structure, which makes it useful for studying the stereoselectivity of certain reactions. 2-ANDA is also used as a reagent in various synthetic reactions, as a solvent, and as a biochemical and physiological research tool.

Scientific Research Applications

1. Polymer Research

2-Anilino-N,N-dimethylacetamide (2-ADMA) plays a significant role in polymer research. For instance, it is used in the study of polyurethane ionomer solutions, where it helps in investigating interactions in these solutions, particularly in dimethylacetamide (DMAc) and N-methylformamide (NMF). Such research emphasizes the importance of polymer-solvent interactions and the ionic content of ionomers in determining the solution structure of ionomers (S. N. and S. Cooper, 2000).

2. Synthesis and Properties in Chemistry

2-ADMA is involved in the synthesis of various compounds. A study showed its role in the formation of mesoion imidazo[1,2-a]pyridinium-3-olate, indicating its usefulness in chemical synthesis and structure analysis (A. Lindner, M. Nieger, A. Schmidt, 2009).

3. Applications in Lithium Ion Batteries

Research has demonstrated the use of 2-ADMA in enhancing the performance of lithium-ion batteries. It is used as an electrolyte stabilizing additive, significantly improving the cyclic performance of lithium-ion cells, particularly at elevated temperatures (Mengqing Xu, L. Hao, Yanlin Liu, Weishan Li, L. Xing, Bin Li, 2011).

4. In Photocatalytic CO2 Reduction

2-ADMA has been used in the photocatalytic reduction of CO2, showing its potential in environmental applications. This research highlights its stability and effectiveness in catalytic processes, contributing to the development of sustainable technologies (Yusuke Kuramochi, M. Kamiya, H. Ishida, 2014).

5. In Drug Delivery Systems

Although explicitly excluding information related to drug use, dosage, and side effects, it's worth noting that 2-ADMA is recognized for its role in drug delivery systems. Its properties as a solvent and excipient make it a crucial component in the formulation and efficiency of various pharmaceuticals (C. Ghayor, B. Gjoksi, J. Dong, B. Siegenthaler, A. Caflisch, F. Weber, 2017).

Safety and Hazards

The safety data sheet for a related compound, N,N-Dimethylacetamide, indicates that it is a combustible liquid and harmful in contact with skin or if inhaled . It may cause serious eye irritation and is suspected of causing cancer . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

The primary target of 2-Anilino-N,N-dimethylacetamide (also known as N,N-dimethyl-2-(phenylamino)acetamide) is the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Mode of Action

this compound interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated cells . This inhibition results in the suppression of the secretion of proinflammatory cytokines .

Biochemical Pathways

The compound affects the NF-κB pathway, leading to downstream effects on the expression of various genes involved in inflammation . By inhibiting the degradation of IκBα, this compound prevents the activation of NF-κB, thereby suppressing the production of proinflammatory cytokines .

Pharmacokinetics

The compound has a molecular weight of 17823100, a density of 1094g/cm3, and a boiling point of 3368ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of proinflammatory cytokines in LPS-induced cells . This results in an anti-inflammatory effect, which has been shown to prevent inflammation-induced preterm birth in a murine model .

Action Environment

It’s worth noting that the compound’s action can be influenced by the concentration of the compound in the solution

properties

IUPAC Name

2-anilino-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCBUWNEWJFXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162301
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14307-89-2
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.